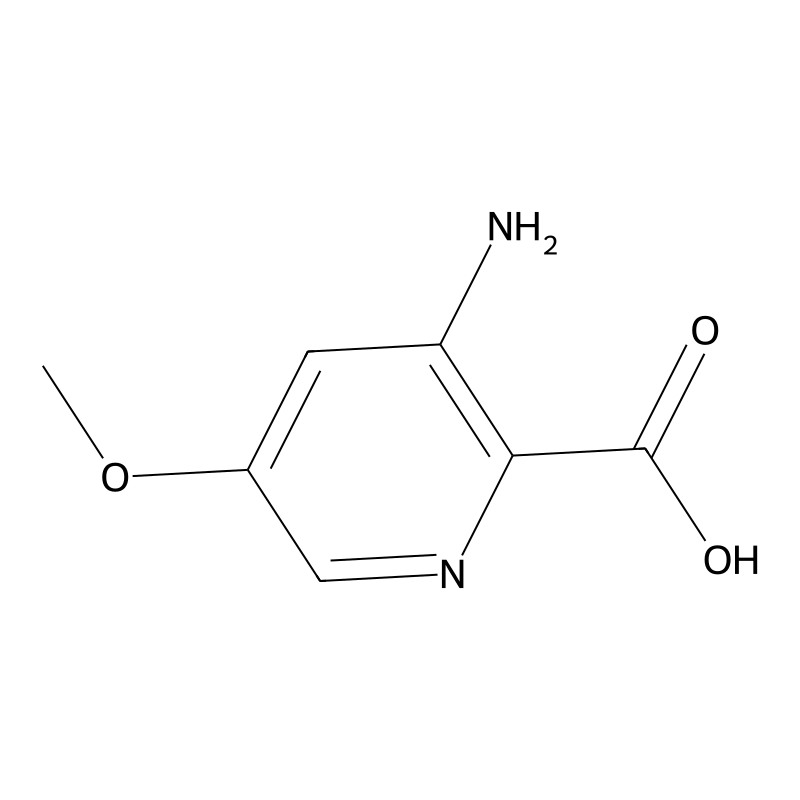

3-Amino-5-methoxypicolinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analogue studies

3-Amino-5-methoxypicolinic acid bears some structural resemblance to established pharmacological agents, particularly picolinic acid, a known NMDA receptor antagonist []. Research could investigate if 3-Amino-5-methoxypicolinic acid possesses similar properties, potentially leading to the development of novel drugs targeting the NMDA receptor system.

Metabolic studies

The presence of the amino and methoxy groups suggests potential for interesting metabolic pathways. Research could explore the biosynthesis and degradation of 3-Amino-5-methoxypicolinic acid in different organisms, potentially revealing novel metabolic processes or enzymes.

Natural product exploration

Since the origin of 3-Amino-5-methoxypicolinic acid is not widely documented, it could be a naturally occurring metabolite produced by certain plants or microorganisms. Research could focus on identifying the source organism(s) and investigating the potential biological functions of the molecule in its natural context.

3-Amino-5-methoxypicolinic acid has the molecular formula C₇H₈N₂O₃ and a molecular weight of approximately 168.15 g/mol. It features an amino group at the third position and a methoxy group at the fifth position of the pyridine ring, which contributes to its distinct chemical behavior and potential applications in pharmaceuticals and agrochemicals .

The reactivity of 3-Amino-5-methoxypicolinic acid can be attributed to its functional groups. It can undergo various chemical transformations, including:

- Acylation: The amino group can react with acyl chlorides to form amides.

- Alkylation: The amino group can also participate in alkylation reactions, leading to the formation of N-alkyl derivatives.

- Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

These reactions are essential for modifying the compound's structure to enhance its biological activity or solubility.

3-Amino-5-methoxypicolinic acid exhibits various biological activities, including:

- Neuroprotective Effects: It has been shown to activate ionotropic glutamate receptors, which may contribute to neuroprotective effects in certain models of neurodegeneration .

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics .

- Agricultural

Several methods have been developed for synthesizing 3-Amino-5-methoxypicolinic acid:

- Direct Amination: Starting from 5-methoxypicolinic acid, an amination reaction can be employed using ammonia or amines under suitable conditions.

- Functional Group Modification: Existing derivatives of picolinic acids can be modified through selective functionalization reactions to introduce the amino group at the desired position .

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and coupling reactions.

3-Amino-5-methoxypicolinic acid finds applications in various fields:

- Pharmaceuticals: Its potential neuroprotective and antimicrobial properties make it a candidate for drug development.

- Agriculture: The compound may serve as a herbicide or plant growth regulator due to its structural characteristics.

- Chemical Research: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Interaction studies involving 3-Amino-5-methoxypicolinic acid have focused on its binding affinity with various receptors and enzymes. These studies help elucidate its mechanism of action in biological systems and assess its therapeutic potential. For instance, research has indicated that it may interact with glutamate receptors, suggesting a role in modulating neurotransmission .

3-Amino-5-methoxypicolinic acid shares structural similarities with other picolinic acids but possesses unique features that differentiate it from them. Here are some similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-methoxypicolinic acid | Amino at 3rd position, methoxy at 4th | Different position of methoxy group |

| 3-Amino-6-methoxypicolinic acid | Amino at 3rd position, methoxy at 6th | Variation in methoxy position |

| Picolinic acid | No amino substitution | Basic structure without substitutions |

| 2-Aminopicolinic acid | Amino at 2nd position | Different amino positioning |

The unique combination of functional groups in 3-Amino-5-methoxypicolinic acid contributes to its distinct biological activities and potential applications compared to these similar compounds.